Dimethyl 1-(4-chlorobenzyl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine compound with antihypertensive properties.
Felodipine: Similar in structure and function, used in the treatment of hypertension.
Uniqueness
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H26ClNO5 |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
dimethyl 1-[(4-chlorophenyl)methyl]-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26ClNO5/c1-16(2)32-22-8-6-5-7-19(22)23-20(24(28)30-3)14-27(15-21(23)25(29)31-4)13-17-9-11-18(26)12-10-17/h5-12,14-16,23H,13H2,1-4H3 |
InChI Key |
VDYZVEKQTYGBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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